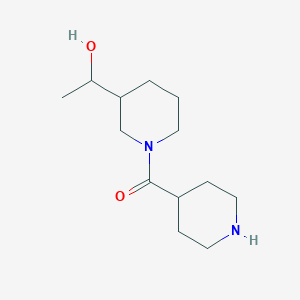

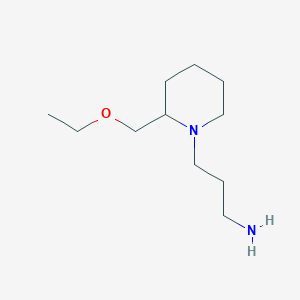

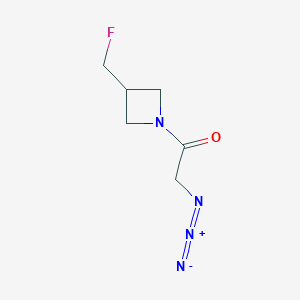

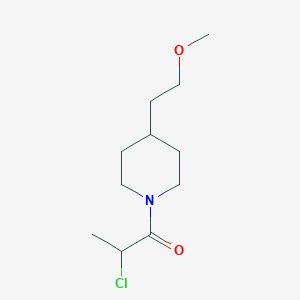

![molecular formula C9H11FN2O B1477047 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazépine-4(5H)-amine CAS No. 2098081-60-6](/img/structure/B1477047.png)

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazépine-4(5H)-amine

Vue d'ensemble

Description

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent anticonvulsivant

Une série de 7-substitués-3,4-dihydrobenzo[f][1,4]oxazépine-5(2H)-ones, qui sont structurellement similaires au composé en question, ont été synthétisés et évalués pour leurs effets anticonvulsivants . Ces composés ont été testés en utilisant un test d'électrochoc maximal (MES) chez la souris, et la plupart d'entre eux ont présenté des activités anticonvulsivantes .

Agent hypnotique

La même série de 7-substitués-3,4-dihydrobenzo[f][1,4]oxazépine-5(2H)-ones a également été évaluée pour ses effets hypnotiques . Le composé 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazépine-5(2H)-one s'est avéré augmenter significativement la durée du sommeil induit par le pentobarbital chez la souris .

Agent neuroprotecteur

Des composés structurellement similaires à « 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazépine-4(5H)-amine » se sont avérés réduire la neurodégénérescence inflammatoire dans un modèle murin d'ischémie cérébrale . Cela suggère des applications neuroprotectrices potentielles.

Améliorant cognitif

Le même composé qui a démontré des effets neuroprotecteurs s'est également avéré restaurer la cognition chez les souris âgées en rajeunissant la bioénergétique cellulaire in vivo . Cela suggère une utilisation potentielle en tant qu'améliorant cognitif.

Inhibiteur de la voie PI3K/Akt/mTOR

Un composé de structure similaire, (7-(6-Aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazépine-4(5H)-yl), a été utilisé comme inhibiteur dans la voie PI3K/Akt/mTOR . Cette voie est impliquée dans la régulation du cycle cellulaire et est souvent dysrégulée dans le cancer, suggérant des applications potentielles dans la recherche sur le cancer.

Bloc de construction en synthèse organique

Compte tenu de sa structure unique, « this compound » pourrait potentiellement être utilisé comme un bloc de construction en synthèse organique. Sa réactivité et sa capacité à former des structures complexes pourraient en faire un élément précieux dans la synthèse d'une large gamme de composés organiques.

Mécanisme D'action

Target of Action

The primary target of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) that is often associated with dysregulation of Wnt/β-catenin signaling pathway .

Mode of Action

It is known that the compound has potent inhibitory effects on tnik . This inhibition likely disrupts the normal functioning of the Wnt/β-catenin pathway, thereby potentially inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

The main biochemical pathway affected by 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Wnt/β-catenin pathway . This pathway plays a crucial role in cell growth and differentiation. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which may lead to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

One derivative of the compound has shown favorable pharmacokinetic properties and considerable antitumor activity in a mouse model

Result of Action

The molecular and cellular effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine’s action are likely related to its inhibitory effects on TNIK and the subsequent disruption of the Wnt/β-catenin pathway . This disruption can potentially inhibit the growth and proliferation of cancer cells .

Analyse Biochimique

Biochemical Properties

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly as an antagonist of the prostaglandin E2 (PGE2) receptor 2 (EP2). This compound exhibits high selectivity and potency, with an IC50 value of 8 nM against PGE2 binding . It interacts with various enzymes and proteins, including the EP2 receptor, and inhibits the binding of PGE2, thereby modulating cellular cAMP levels . The nature of these interactions is primarily inhibitory, as 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine prevents the activation of the EP2 receptor by PGE2.

Cellular Effects

The effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on various cell types and cellular processes are profound. This compound has been shown to reduce inflammatory neurodegeneration in murine models of cerebral ischemia . It also restores cognition in aged mice by rejuvenating cellular bioenergetics . The influence of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on cell function includes modulation of cell signaling pathways, particularly those involving cAMP, and alterations in gene expression related to inflammation and neuroprotection.

Molecular Mechanism

At the molecular level, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through selective inhibition of the EP2 receptor. This inhibition prevents the binding of PGE2, leading to a decrease in cAMP production . The compound’s high selectivity for the EP2 receptor over other EP receptors and its lack of CYP inhibitory potency make it a valuable tool for studying the specific pathways mediated by EP2 . Additionally, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine may influence gene expression by modulating transcription factors involved in inflammatory and neuroprotective responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been observed to change over time. The compound demonstrates stability and retains its activity over extended periods, making it suitable for long-term studies . In murine models, the compound was administered at 10 mg/kg orally, both 4.5 hours and 24 hours post-middle cerebral artery occlusion (MCAO), showing significant neuroprotective effects . Long-term administration in aged mice also resulted in improved cognitive function, indicating sustained efficacy .

Dosage Effects in Animal Models

The effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. In murine studies, a dosage of 10 mg/kg was found to be effective in reducing inflammatory neurodegeneration and improving cognitive function . Higher doses may lead to increased efficacy, but the potential for toxic or adverse effects at very high doses should be carefully monitored. The median effective dose (ED50) for anticonvulsant activity in related compounds was found to be around 19.0 mg/kg .

Metabolic Pathways

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its neuroprotective effects . The compound’s ability to penetrate the blood-brain barrier and its distribution within the central nervous system are key factors in its therapeutic potential.

Subcellular Localization

The subcellular localization of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential off-target effects.

Propriétés

IUPAC Name |

7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUOTHDGRKFLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.